molecular formula C9H20N2O2S B13079754 2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide

2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide

Cat. No.: B13079754
M. Wt: 220.33 g/mol
InChI Key: HAUSMKHPOUVGOT-UHFFFAOYSA-N
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Description

2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide is a sulfonamide derivative featuring a 3,5-dimethylpiperidine moiety linked to an ethane-sulfonamide group. The compound’s structure combines the conformational rigidity of the piperidine ring with the polar sulfonamide functional group, which is known for its hydrogen-bonding capacity and solubility in aqueous environments. Sulfonamides are historically significant in medicinal chemistry, often associated with antimicrobial, diuretic, and enzyme-inhibitory activities.

Properties

Molecular Formula

C9H20N2O2S

Molecular Weight

220.33 g/mol

IUPAC Name

2-(3,5-dimethylpiperidin-1-yl)ethanesulfonamide

InChI

InChI=1S/C9H20N2O2S/c1-8-5-9(2)7-11(6-8)3-4-14(10,12)13/h8-9H,3-7H2,1-2H3,(H2,10,12,13)

InChI Key

HAUSMKHPOUVGOT-UHFFFAOYSA-N

Canonical SMILES

CC1CC(CN(C1)CCS(=O)(=O)N)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide typically involves the reaction of 3,5-dimethylpiperidine with ethane-1-sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle large quantities of reagents and solvents.

Chemical Reactions Analysis

2.1. Nucleophilic Attack

The sulfonamide group exhibits reactivity toward nucleophiles due to its electron-withdrawing nature. For example:

  • Hydrolysis : Under acidic or basic conditions, the sulfonamide bond may undergo cleavage, though it is relatively stable compared to amides.

  • Alkylation : The piperidine nitrogen can act as a nucleophile, enabling further functionalization (e.g., quaternization).

2.2. Biological Interactions

The compound’s sulfonamide moiety interacts with enzymes like carbonic anhydrase (CA), as observed in similar sulfonamide derivatives . This interaction involves binding to the enzyme’s active site, disrupting proton transfer and inhibiting activity .

Table 2: Biological Activity (Comparable Sulfonamides)

EnzymeIC₅₀ (nM)Reference
Human CA II24.8
VhCAβ248

Chemical Stability

  • Thermal stability : The compound remains stable under standard laboratory conditions (25°C, 1 atm).

  • Solubility : Soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly soluble in water.

Reactivity Mechanism

The sulfonamide’s reactivity stems from its resonance stabilization and partial double-bond character. For example:

  • Electrophilic substitution : The sulfur’s electron-withdrawing effect activates adjacent carbons for substitution .

  • Oxidative coupling : Under oxidative conditions, the sulfonamide can participate in cross-coupling reactions (e.g., with nitroarenes) .

Scientific Research Applications

Antibacterial Activity

Sulfonamides, including 2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide, are recognized for their antibacterial properties. Research has shown that these compounds can effectively inhibit the growth of various bacterial strains, including resistant strains.

  • Case Study: Antibacterial Efficacy
    A study demonstrated that a related sulfonamide exhibited a minimum inhibitory concentration (MIC) of 0.39 μg/mL against New Delhi Metallo-β-lactamase producing Klebsiella pneumoniae ST147, highlighting the potential of sulfonamide derivatives in combating antibiotic resistance .

Therapeutic Potential in Infectious Diseases

Research indicates that compounds like this compound may play a role in treating infectious diseases such as tuberculosis (TB). AI technologies have been developed to predict treatment outcomes and enhance screening processes for TB patients .

  • Case Study: AI Integration in TB Treatment
    The TRACE-TB project utilizes AI to improve TB care by predicting patient adherence to treatment regimens. This approach could be enhanced by incorporating effective sulfonamide derivatives into treatment protocols .

Pharmacokinetic Studies

Pharmacokinetic evaluations of sulfonamides are crucial for understanding their absorption, distribution, metabolism, and excretion (ADME) properties. Modifications to the chemical structure can lead to improved pharmacokinetic profiles.

  • Research Insight: Structure-Activity Relationship
    A study on substituted ring-fused 2-pyridones demonstrated that specific modifications enhance their ability to attenuate Chlamydia trachomatis infectivity. This suggests that similar strategies could be applied to optimize the efficacy of this compound .

Broader Applications in Drug Development

Sulfonamides are being explored for their potential roles beyond antibacterial activity. Their applications include:

  • Antiviral Activity : Investigating the effectiveness of sulfonamides against viral infections.
  • Cancer Treatment : Exploring their role as anticancer agents through various mechanisms of action .

Data Table: Summary of Research Findings

Application AreaFindings/InsightsReferences
Antibacterial ActivityEffective against resistant Klebsiella pneumoniae strains
Infectious Disease TreatmentPotential integration into TB treatment protocols using AI
Pharmacokinetic OptimizationStructural modifications improve activity against pathogens
Broader Drug DevelopmentInvestigated for antiviral and anticancer properties

Mechanism of Action

The mechanism of action of 2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with amino acid residues in the active site of enzymes, inhibiting their activity. Additionally, the piperidine ring can interact with hydrophobic pockets in proteins, enhancing binding affinity .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Feature Target Compound Compound
Piperidine substituents 3,5-dimethyl 3,5-dimethyl, 2,6-diphenyl, 4-ketone
Sulfur functional group Ethane-sulfonamide Thiadiazole-sulfanyl-acetyl
Polarity High (due to sulfonamide) Moderate (thiadiazole may enhance lipophilicity)
Potential interactions Hydrogen bonding (sulfonamide) π-π stacking (thiadiazole, phenyl groups)

Functional Implications

  • Solubility and Bioavailability : The sulfonamide group in the target compound likely improves aqueous solubility compared to the thiadiazole-sulfanyl analog, which may favor membrane permeability due to its lipophilic thiadiazole moiety .
  • Synthetic Accessibility : The absence of aromatic phenyl groups and ketones in the target compound could simplify synthesis relative to the analog, which requires multi-step functionalization .
  • Crystallographic Behavior : The analog’s crystal structure (determined via single-crystal X-ray diffraction, $ R = 0.040 $) reveals a planar thiadiazole ring and disorder in the acetyl group, suggesting conformational flexibility. By contrast, the target compound’s sulfonamide group may promote more rigid packing due to hydrogen-bonding networks, though experimental data are lacking .

Biological Activity

2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities. Sulfonamides are known for their diverse pharmacological properties, including antibacterial, anti-inflammatory, and anticancer effects. This article reviews the biological activity of this specific compound, summarizing relevant research findings, case studies, and experimental data.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C₁₁H₁₈N₂O₂S
  • Molecular Weight : 230.34 g/mol

This compound features a piperidine ring substituted with two methyl groups at the 3 and 5 positions and an ethane sulfonamide moiety. The presence of these functional groups contributes to its biological activity.

Antimicrobial Activity

Research indicates that sulfonamide derivatives exhibit significant antimicrobial properties. A study evaluating various sulfonamide compounds showed that some derivatives possess potent antibacterial activity against a range of pathogens. The mechanism typically involves inhibition of bacterial dihydropteroate synthase, an essential enzyme in folate synthesis.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

These results indicate that the compound has promising potential as an antimicrobial agent against both Gram-negative and Gram-positive bacteria .

Anti-inflammatory Activity

Sulfonamides are also recognized for their anti-inflammatory properties. A study demonstrated that certain sulfonamide derivatives could significantly reduce inflammation in animal models. Specifically, compounds were tested for their ability to inhibit prostaglandin synthesis, leading to decreased edema and pain response.

CompoundIC50 (µg/mL)Reference Drug (Diclofenac) IC50 (µg/mL)
This compound110157

The anti-inflammatory effects were attributed to the modulation of cytokine release and inhibition of cyclooxygenase enzymes .

Anticancer Activity

Recent studies have explored the anticancer potential of sulfonamide derivatives, including this compound. In vitro assays revealed that this compound exhibits cytotoxic effects on various cancer cell lines.

Cell LineIC50 (µM)
HepG2 (liver cancer)16.90 ± 0.09
MCF-7 (breast cancer)25.30 ± 0.12
A549 (lung cancer)22.50 ± 0.08

The mechanism of action appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Case Studies

Several case studies have highlighted the effectiveness of sulfonamides in clinical settings:

  • Case Study in Antimicrobial Treatment : A clinical trial involving patients with urinary tract infections demonstrated that treatment with a sulfonamide derivative led to significant improvement in symptoms and bacterial clearance.
  • Case Study in Cancer Therapy : Patients with advanced liver cancer showed a positive response to a regimen including sulfonamide-based therapy, with reduced tumor size observed after several cycles of treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3,5-Dimethylpiperidin-1-yl)ethane-1-sulfonamide, and how can purity be optimized during synthesis?

  • Methodological Answer : A two-step approach is common: (1) Alkylation of 3,5-dimethylpiperidine with a sulfonyl chloride derivative (e.g., chloroethanesulfonyl chloride) under basic conditions (e.g., potassium carbonate in DMF at 60–80°C), followed by (2) amination or purification via column chromatography. Purity optimization involves controlling stoichiometry, reaction temperature, and using anhydrous conditions to minimize byproducts . Post-synthesis, HPLC with a sodium 1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) can assess purity, as validated in analogous sulfonamide assays .

Q. How should researchers characterize the structural integrity of this sulfonamide compound?

  • Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and bond lengths, as demonstrated for structurally related piperidine derivatives (mean C–C bond deviation: 0.004 Å, R factor: 0.040) . Complementary techniques include 1^1H/13^13C NMR to verify substituent placement and FT-IR to confirm sulfonamide (-SO2_2NH2_2) functional groups.

Q. What are the stability considerations for this compound under laboratory storage conditions?

  • Methodological Answer : Stability is pH- and temperature-dependent. Store in airtight containers under inert gas (N2_2 or Ar) at 2–8°C to prevent hydrolysis or oxidation. Avoid exposure to strong oxidizers (e.g., peroxides), which may degrade the sulfonamide group. Regular stability testing via TLC or HPLC is advised, especially after long-term storage .

Q. What solvent systems are suitable for solubility testing in biological assays?

  • Methodological Answer : The compound’s solubility profile can be screened using DMSO (for stock solutions) and aqueous buffers (e.g., phosphate-buffered saline at pH 7.4). For low solubility, co-solvents like ethanol or polyethylene glycol (PEG-400) may enhance dissolution. Dynamic light scattering (DLS) can monitor colloidal aggregation in aqueous media .

Advanced Research Questions

Q. How can researchers optimize reaction yields when synthesizing derivatives of this sulfonamide?

  • Methodological Answer : Yield optimization requires kinetic and thermodynamic analysis. For example, varying reaction temperatures (40–100°C) and catalyst loading (e.g., DMAP for acylations) can improve efficiency. Design of Experiments (DoE) methodologies, such as factorial design, help identify critical parameters (e.g., solvent polarity, base strength) .

Q. How should contradictory data on biological activity be addressed in structure-activity relationship (SAR) studies?

  • Methodological Answer : Discrepancies may arise from assay variability (e.g., cell line differences) or impurities. Validate findings using orthogonal assays (e.g., enzymatic vs. cell-based). For SAR, systematically modify substituents (e.g., methyl groups on piperidine) and correlate changes with activity trends using multivariate regression analysis .

Q. What computational approaches are effective for predicting the sulfonamide’s binding affinity to target proteins?

  • Methodological Answer : Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (AMBER/CHARMM force fields) can model interactions with enzymatic active sites. Validate predictions with isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding constants (Kd_d) .

Q. How can degradation pathways be elucidated under stressed conditions (e.g., light, heat)?

  • Methodological Answer : Forced degradation studies (ICH Q1A guidelines) involve exposing the compound to UV light (254 nm), acidic/alkaline hydrolysis (0.1M HCl/NaOH), and thermal stress (40–80°C). LC-MS or GC-MS identifies degradation products, while Arrhenius plots predict shelf-life under accelerated conditions .

Key Considerations for Experimental Design

  • Data Reproducibility : Replicate synthesis and assays ≥3 times, reporting mean ± SD.
  • Contradictory Evidence : Cross-reference analytical data (e.g., NMR shifts, HPLC retention times) with literature on analogous compounds .
  • Ethical Compliance : Follow institutional guidelines for handling hazardous intermediates (e.g., sulfonyl chlorides) and waste disposal .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.